Edotecarin

Catalog No.
S548612
CAS No.
174402-32-5
M.F
C29H28N4O11
M. Wt
608.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edotecarin

CAS Number

174402-32-5

Product Name

Edotecarin

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C29H28N4O11

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione, edotecarin, J 107088, J-107088, J107088

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O

The exact mass of the compound Edotecarin is 608.17546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edotecarin (CAS 174402-32-5) is a highly potent, non-camptothecin topoisomerase I (Topo I) inhibitor belonging to the indolocarbazole class [1]. Derived from NB-506, edotecarin distinguishes itself by acting as a Topo I poison without intercalating into DNA, binding directly to the Topo I-DNA complex to prevent the religation of single-strand breaks [2]. For procurement professionals and assay developers, edotecarin represents a structurally distinct reference material that avoids the inherent chemical instability and metabolic dependencies associated with traditional camptothecin derivatives, making it a highly reliable standard for in vitro and in vivo oncology research[1].

Substituting edotecarin with classical Topo I inhibitors like camptothecin, topotecan, or irinotecan introduces severe experimental and clinical limitations. Camptothecins are notoriously unstable under physiological conditions due to a reversible pH-dependent opening of their lactone ring, which rapidly inactivates the drug[1]. Furthermore, irinotecan is a prodrug that requires enzymatic conversion by carboxylesterases to its active form (SN-38), making it highly unreliable for direct in vitro cellular assays lacking these specific metabolic pathways [2]. Edotecarin overcomes these procurement and experimental bottlenecks: it does not possess a fragile lactone ring, requires no metabolic activation, is not a substrate for P450-mediated metabolism, and is unaffected by P-glycoprotein (P-gp) efflux pumps that typically confer multidrug resistance against camptothecins [3].

Topoisomerase I-Mediated DNA Cleavage Potency

In direct comparative in vitro DNA cleavage assays, edotecarin demonstrates significantly higher potency than the benchmark compound camptothecin. Edotecarin inhibits topoisomerase-mediated DNA cleavage with an effective concentration (EC50) of 0.05 μM, whereas camptothecin requires 0.42 μM to achieve the same effect [1]. This 8-fold increase in potency allows for lower dosing in assays, minimizing off-target solvent or concentration-dependent artifacts.

Evidence DimensionInhibition of Topo I-mediated DNA cleavage (EC50)
Target Compound Data0.05 μM
Comparator Or BaselineCamptothecin (0.42 μM)
Quantified Difference8-fold higher potency
ConditionsIn vitro DNA cleavage assay

Procuring edotecarin ensures researchers can achieve robust Topo I poisoning at significantly lower concentrations, improving the signal-to-noise ratio in biochemical assays.

Cleavage Complex Stability and Duration of Action

The efficacy of a Topo I poison relies on the stability of the drug-enzyme-DNA cleavable complex. Edotecarin forms highly stable complexes that persist significantly longer than those induced by either its parent compound, NB-506, or camptothecin [1]. This sustained stabilization prevents DNA religation more effectively, leading to a longer duration of action and a less cell-cycle-dependent mechanism of cytotoxicity compared to classical camptothecins [2].

Evidence DimensionDNA-Topoisomerase I complex stability
Target Compound DataHighly stable, prolonged duration
Comparator Or BaselineCamptothecin and NB-506 (transient, less stable complexes)
Quantified DifferenceQualitatively superior stability leading to less cell-cycle dependency
ConditionsCultured cell DNA cleavage assays

For long-term cell culture studies, edotecarin provides a sustained inhibitory effect, reducing the need for repeated dosing caused by complex dissociation.

Metabolic Independence for Direct Assay Application

Unlike irinotecan, which is a prodrug requiring conversion by carboxylesterases to its active metabolite SN-38, edotecarin is directly active and does not form active metabolites [1]. Furthermore, it is not a substrate for in vitro P450-mediated metabolism [1]. This metabolic independence guarantees that the concentration of the drug applied in vitro directly correlates with target engagement, without the variability introduced by differing metabolic capacities of various cell lines.

Evidence DimensionRequirement for metabolic activation
Target Compound DataDirectly active; not a P450 substrate
Comparator Or BaselineIrinotecan (requires enzymatic conversion to SN-38)
Quantified Difference100% direct activity vs. variable prodrug conversion
ConditionsIn vitro cell culture and cell-free assays

Eliminates the need for metabolic activation systems (like liver homogenates) in cell-free or cell-based Topo I assays, ensuring reproducible baseline data.

Efficacy in P-Glycoprotein (P-gp) Resistant Models

A major limitation of camptothecin derivatives is their susceptibility to efflux by P-glycoprotein (P-gp), leading to multidrug resistance (MDR). Edotecarin maintains its cytotoxic efficacy in cells that have acquired P-gp-related resistance [1]. This makes it an essential compound for screening panels that include MDR phenotypes, where standard camptothecins would yield false negatives or artificially high IC50 values.

Evidence DimensionEfficacy in P-gp overexpressing resistant cells
Target Compound DataRetains full cytotoxic efficacy
Comparator Or BaselineCamptothecins (subject to rapid P-gp efflux)
Quantified DifferenceOvercomes P-gp mediated resistance
ConditionsP-gp expressing human cancer cell lines

Crucial for oncology procurement focused on multidrug-resistant cancer models where traditional Topo I inhibitors fail.

Reference Standard for Non-Camptothecin Topoisomerase I Inhibition

Because edotecarin is 8-fold more potent than camptothecin and forms highly stable cleavable complexes[1], it serves as an ideal positive control in high-throughput screening assays designed to identify novel, non-intercalating Topo I poisons. Its lack of a fragile lactone ring ensures consistent performance in aqueous assay buffers.

In Vitro Screening in Multidrug-Resistant (MDR) Cell Lines

Edotecarin's ability to bypass P-glycoprotein (P-gp) efflux pumps makes it the preferred Topo I inhibitor for cytotoxicity assays involving MDR cancer models [2]. Researchers procuring compounds for resistant cell line panels should select edotecarin over topotecan or irinotecan to ensure accurate target validation.

Direct Cell-Free Biochemical Assays

Since edotecarin does not require metabolic activation by carboxylesterases (unlike irinotecan) and is not a substrate for P450 enzymes [2], it is perfectly suited for direct application in cell-free biochemical assays, such as plasmid relaxation or DNA cleavage assays, providing reliable, reproducible target engagement.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

608.17545772 Da

Monoisotopic Mass

608.17545772 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1V8X590XDP

Drug Indication

Clinical studies with edotecarin have shown activity in subjects with colorectal cancer, esophageal cancer and other solid tumors.

Pharmacology

Edotecarin, formerly J-107088 is a novel, non-camptothecin, DNA topoisomerase-1 inhibitor. It is part of the class of compounds called indolocarbazoles. It is a novel inhibitor of topoisomerase I that induces single-strand DNA cleavage more effectively than NB-506 or camptothecin (CPT) and at different DNA sequences. The DNA-topoisomerase I complexes induced by edotecarin are more stable than those occurring after exposure to CPT or NB-506. The antitumor activity of edotecarin is less cell cycle dependent than other topoisomerase I inhibitors. Being an indolocarbazole, it is structurally related to staurosporine but does not possess protein kinase inhibitory properties. The antitumor activity of edotecarin has been tested in vitro and in vivo, and inhibition of tumor growth has been observed in breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models. Edotecarin is effective on cells that have acquired resistance related to P-glycoprotein. In vitro synergy has been demonstrated when edotecarin was tested in combination with cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, CPT, and gemcitabine.
Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

Mechanism of Action

Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

174402-32-5

Metabolism Metabolites

Edotecarin does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism.

Wikipedia

Edotecarin

Biological Half Life

20 to 25 hours

Dates

Last modified: 02-18-2024
1: Saif MW, Sellers S, Diasio RB, Douillard JY. A phase I dose-escalation study of edotecarin (J-107088) combined with infusional 5-fluorouracil and leucovorin in patients with advanced/metastatic solid tumors. Anticancer Drugs. 2010 Aug;21(7):716-23. PubMed PMID: 20581657.
2: Sunami S, Nishimura T, Nishimura I, Ito S, Arakawa H, Ohkubo M. Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. J Med Chem. 2009 May 28;52(10):3225-37. PubMed PMID: 19397324.
3: Norden AD, Drappatz J, Muzikansky A, David K, Gerard M, McNamara MB, Phan P, Ross A, Kesari S, Wen PY. An exploratory survival analysis of anti-angiogenic therapy for recurrent malignant glioma. J Neurooncol. 2009 Apr;92(2):149-55. Epub 2008 Nov 29. PubMed PMID: 19043778.
4: Animati F, Berettoni M, Bigioni M, Binaschi M, Felicetti P, Gontrani L, Incani O, Madami A, Monteagudo E, Olivieri L, Resta S, Rossi C, Cipollone A. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety. ChemMedChem. 2008 Feb;3(2):266-79. PubMed PMID: 18157856.
5: Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochem Pharmacol. 2008 Mar 15;75(6):1262-71. Epub 2007 Oct 22. Review. PubMed PMID: 18061144.
6: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.
7: Carvajal RD, Ilson DH, Noy A. Possible role of edotecarin, a novel topoisomerase I inhibitor, in therapy-related myelodysplastic syndrome. Leuk Lymphoma. 2007 Jan;48(1):192-4. PubMed PMID: 17325867.
8: Ciomei M, Croci V, Stellari F, Amboldi N, Giavarini R, Pesenti E. Antitumor activity of edotecarin in breast carcinoma models. Cancer Chemother Pharmacol. 2007 Jul;60(2):229-35. Epub 2006 Nov 7. PubMed PMID: 17089166.
9: Hurwitz HI, Cohen RB, McGovren JP, Hirawat S, Petros WP, Natsumeda Y, Yoshinari T. A phase I study of the safety and pharmacokinetics of edotecarin (J-107088), a novel topoisomerase I inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2007 Jan;59(1):139-47. Epub 2006 Jul 4. PubMed PMID: 16819636.
10: Ciomei M, Croci V, Ciavolella A, Ballinari D, Pesenti E. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model. Clin Cancer Res. 2006 May 1;12(9):2856-61. PubMed PMID: 16675581.

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